1-(Chloromethyl)-2-ethoxybenzene
Overview
Description
1-(Chloromethyl)-2-ethoxybenzene, also known as o-chloromethyl ethyl phenyl ether, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a colorless liquid that is soluble in organic solvents and has a boiling point of 220-222°C. In
Scientific Research Applications
Ethoxylation Processes
Ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation conditions shows the effectiveness of this method in nucleophilic substitution reactions. The kinetics of the reaction are influenced by catalyst amount, agitation speed, and temperature, highlighting the potential of "1-(Chloromethyl)-2-ethoxybenzene" in facilitating ethoxylation reactions under specific conditions (Wang & Rajendran, 2007).
Host-Guest Chemistry
The study of binding behaviors of beta-cyclodextrin and its derivatives with fanlike organic compounds, including 1-ethoxybenzene, provides insights into the structural preferences and energy changes involved in host-guest inclusion processes. This research demonstrates the potential use of "1-(Chloromethyl)-2-ethoxybenzene" in developing inclusion complexes with tailored properties (Song et al., 2008).
Electrochemical Applications
Electrochemical reduction studies of related compounds, such as methoxychlor, at carbon and silver cathodes in dimethylformamide, reveal the potential of "1-(Chloromethyl)-2-ethoxybenzene" in generating dechlorinated products through controlled-potential electrolysis. This process underscores its applicability in electrochemical synthesis and environmental remediation efforts (McGuire & Peters, 2016).
Material Science
The development of covalent organic frameworks (COFs) through the condensation of organic building units linked via hydrazone bonds, demonstrates the structural and functional versatility of "1-(Chloromethyl)-2-ethoxybenzene" derivatives. These materials are noted for their crystallinity, chemical and thermal stability, and porosity, offering promising applications in gas storage, separation technologies, and catalysis (Uribe-Romo et al., 2011).
properties
IUPAC Name |
1-(chloromethyl)-2-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMOJICBHLWIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368890 | |
Record name | 1-(chloromethyl)-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-ethoxybenzene | |
CAS RN |
60906-78-7 | |
Record name | 1-(chloromethyl)-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-2-ethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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